N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a subject of interest for researchers aiming to develop new therapeutic agents and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions, including nitration, reduction, and cyclization. The morpholinoethyl group is then introduced through nucleophilic substitution reactions, followed by the attachment of the 4-ethoxybenzenesulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely be optimized for efficiency, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, would be employed to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its sulfonamide group, in particular, can interact with various biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological systems makes it a candidate for therapeutic agents targeting specific diseases.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it valuable for various applications, including coatings, adhesives, and catalysts.
Mechanism of Action
The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide exerts its effects involves interactions with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The morpholinoethyl group may enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Comparison with Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methoxybenzenesulfonamide
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-piperidinoethyl)-4-ethoxybenzenesulfonamide
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-hydroxybenzenesulfonamide
Uniqueness: N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide stands out due to its specific ethoxy group, which can influence its chemical and biological properties. This modification may enhance its binding affinity and selectivity compared to similar compounds.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-ethoxybenzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N2O5S, with a molecular weight of 422.5 g/mol. The compound features a sulfonamide group, which is known for its antibacterial properties, alongside a benzo[d][1,3]dioxole moiety that contributes to its bioactivity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Doxorubicin | HepG2 | 7.46 |
Doxorubicin | HCT116 | 8.29 |
Doxorubicin | MCF7 | 4.56 |
This compound | HepG2 | < 10 (preliminary data) |
In vitro studies indicated that compounds with similar structural features inhibited cell proliferation and induced apoptosis through mechanisms involving cell cycle arrest and modulation of mitochondrial pathways. Specifically, alterations in the expression levels of proteins such as Bax and Bcl-2 were observed, suggesting a mitochondrial pathway involvement in apoptosis induction .
2. Antimicrobial Properties
The sulfonamide group in this compound suggests potential antimicrobial activity by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis. Research indicates that related compounds exhibit broad-spectrum antibacterial effects . The presence of the benzo[d][1,3]dioxole moiety may enhance this activity by improving membrane permeability or binding affinity to bacterial targets.
3. Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties in various models. These effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
4. Antioxidant Activity
Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its therapeutic potential by mitigating oxidative stress-related damage in cells . The antioxidant activity was assessed using DPPH assays, revealing significant scavenging effects.
Case Studies and Research Findings
Case Study: Anticancer Mechanisms
A study investigated the effects of a related benzodioxole derivative on HepG2 liver cancer cells. The compound was found to induce cell cycle arrest at the G2-M phase and promote apoptosis through mitochondrial pathways. Flow cytometry analysis showed a significant reduction in cells in the G1 phase after treatment with the derivative compared to controls .
Research Findings: Structure-Activity Relationship
Research into structure-activity relationships (SAR) has revealed that modifications to the benzo[d][1,3]dioxole and sulfonamide portions can significantly affect biological activity. For example, introducing different substituents on the aromatic rings has been shown to enhance anticancer efficacy while reducing toxicity towards normal cells .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-2-27-17-4-6-18(7-5-17)30(24,25)22-14-19(23-9-11-26-12-10-23)16-3-8-20-21(13-16)29-15-28-20/h3-8,13,19,22H,2,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUVBYACHJZMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.